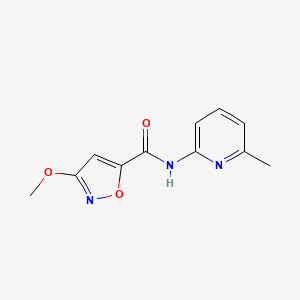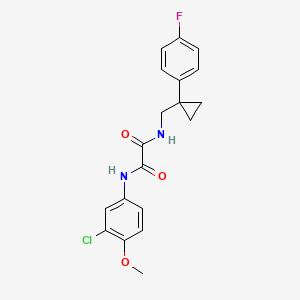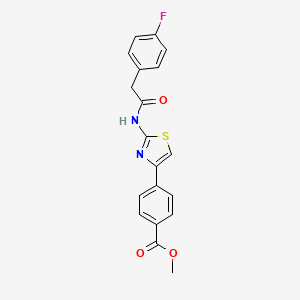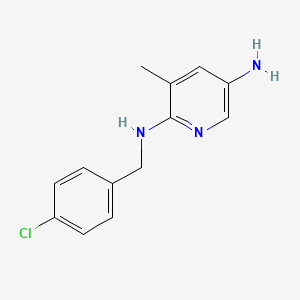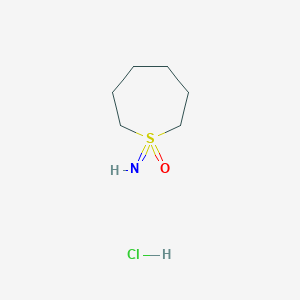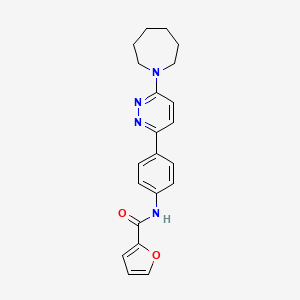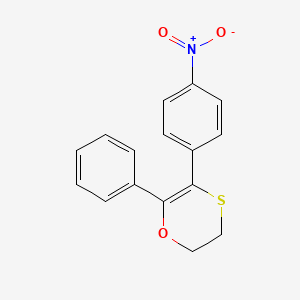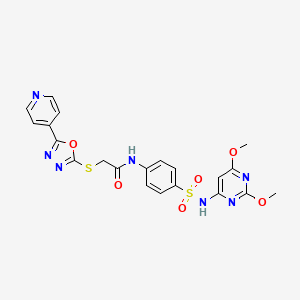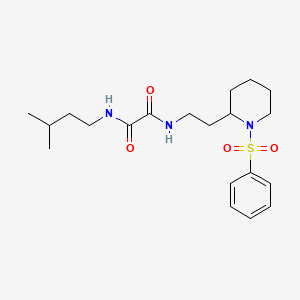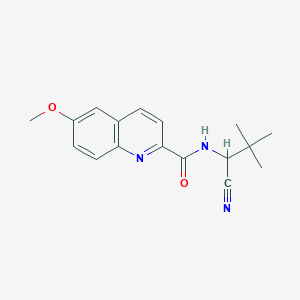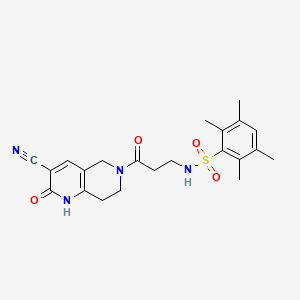![molecular formula C16H11FO3 B2728322 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1446353-74-7](/img/structure/B2728322.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
This chalcone was obtained in 76% yield from a NaOH catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal . The Claisen-Schmidt reaction is a classic method for the synthesis of chalcones .Molecular Structure Analysis
The molecular structure of chalcones typically consists of two aromatic rings (A and B) that are connected by a three-carbon α,β-unsaturated carbonyl system .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions, particularly because of the presence of reactive α,β-unsaturated carbonyl system . They can act as precursors for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones depend on the nature of the substituent on the aromatic rings .Scientific Research Applications
Benzoxaboroles: New Applications in Medicine and Chemistry
Benzoxaboroles, derivatives of phenylboronic acids, have seen increased interest due to their exceptional properties and wide applications. These compounds have found use as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles display biological activity and are under clinical trials, indicating their potential in medicinal chemistry. They also bind hydroxyl compounds and can be applied as molecular receptors for sugars and glycoconjugates, showcasing their versatility in both chemical synthesis and potential therapeutic applications (Adamczyk-Woźniak et al., 2009).
Benzoxaboroles in Therapeutic Uses
The versatility of the benzoxaborole scaffold has been explored in medicinal chemistry over the past decade. Benzoxaborole-based compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents. This highlights the potential of benzoxaboroles as a foundation for developing new therapeutics. The unique mechanism of action related to the electron-deficient nature of the boron atom in benzoxaboroles, coupled with their chemical versatility and ease of preparation, makes them a highly interesting field for pharmaceutical development (Nocentini et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJPLEQAMXUAOI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

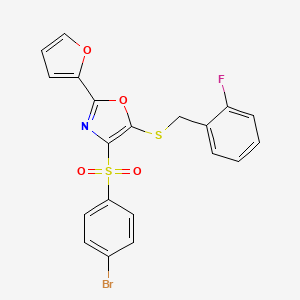
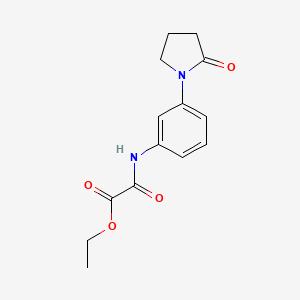
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)
